molecular formula C12H14ClN5O B14485173 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride CAS No. 1087706-10-2

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride

Cat. No.: B14485173
CAS No.: 1087706-10-2
M. Wt: 279.72 g/mol
InChI Key: GGUMLCXZZFPUHA-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo a variety of chemical reactions. The compound is characterized by the presence of a pyridine ring substituted with diamine groups and an azo linkage to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride typically involves the diazotization of 4-methoxyaniline followed by coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxyphenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces corresponding amines.

Scientific Research Applications

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying azo compounds.

    Biology: In biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinediamine, 3-(phenylazo)-: Similar in structure but lacks the methoxy group.

    2,6-Diaminopyridine: Lacks the azo linkage and methoxyphenyl group.

Uniqueness

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is unique due to the presence of both the azo linkage and the methoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

1087706-10-2

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]pyridine-2,6-diamine;hydrochloride

InChI

InChI=1S/C12H13N5O.ClH/c1-18-9-4-2-8(3-5-9)16-17-10-6-7-11(13)15-12(10)14;/h2-7H,1H3,(H4,13,14,15);1H

InChI Key

GGUMLCXZZFPUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl

Origin of Product

United States

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